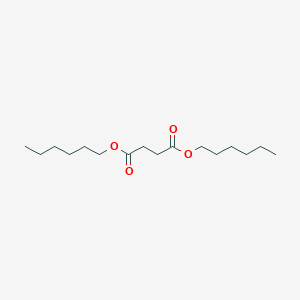

1,2-Benzenediacetic acid diethyl ester

Overview

Description

1,2-Benzenediacetic acid diethyl ester, also known as diethyl phthalate, is a colorless and odorless liquid that is commonly used as a plasticizer in the manufacturing of various consumer products. It is also used as a solvent for fragrances, perfumes, and other cosmetic products. In recent years, there has been an increasing interest in the scientific research application of diethyl phthalate due to its potential health and environmental effects.

Mechanism Of Action

The mechanism of action of 1,2-Benzenediacetic acid diethyl ester phthalate is not fully understood. However, it is believed to exert its endocrine-disrupting effects by binding to and activating estrogen receptors. This can lead to the disruption of normal hormonal signaling pathways, which can have a range of adverse effects on the body.

Biochemical And Physiological Effects

Diethyl phthalate has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can affect the levels of various hormones, including testosterone, estrogen, and thyroid hormones. It has also been shown to affect the expression of genes involved in lipid metabolism and inflammation.

Advantages And Limitations For Lab Experiments

Diethyl phthalate is commonly used as a solvent and plasticizer in lab experiments. Its low toxicity and high solubility make it an attractive choice for certain applications. However, its endocrine-disrupting properties can also make it a confounding factor in certain studies, particularly those involving hormonal signaling pathways.

Future Directions

There are several areas of future research that could further our understanding of 1,2-Benzenediacetic acid diethyl ester phthalate and its potential health and environmental effects. These include:

1. Investigating the mechanisms of action of 1,2-Benzenediacetic acid diethyl ester phthalate and its metabolites on the endocrine system.

2. Examining the long-term effects of 1,2-Benzenediacetic acid diethyl ester phthalate exposure on human health, particularly in vulnerable populations such as pregnant women and children.

3. Developing alternative plasticizers and solvents that are less harmful to human health and the environment.

4. Assessing the environmental impact of 1,2-Benzenediacetic acid diethyl ester phthalate and developing strategies to mitigate its release into the environment.

5. Investigating the potential for 1,2-Benzenediacetic acid diethyl ester phthalate to act as a biomarker for exposure to other endocrine-disrupting chemicals.

In conclusion, 1,2-Benzenediacetic acid diethyl ester phthalate is a widely used chemical that has been extensively studied for its potential health and environmental effects. While it has several advantages for lab experiments, its endocrine-disrupting properties make it a cause for concern. There are several areas of future research that could further our understanding of 1,2-Benzenediacetic acid diethyl ester phthalate and its effects, as well as lead to the development of safer alternatives.

Scientific Research Applications

Diethyl phthalate has been extensively studied for its potential health and environmental effects. It has been shown to have endocrine-disrupting properties, which can affect the hormonal balance in humans and animals. Studies have also linked 1,2-Benzenediacetic acid diethyl ester phthalate exposure to various adverse health effects, including reproductive and developmental toxicity, neurotoxicity, and carcinogenicity.

properties

CAS RN |

17532-66-0 |

|---|---|

Product Name |

1,2-Benzenediacetic acid diethyl ester |

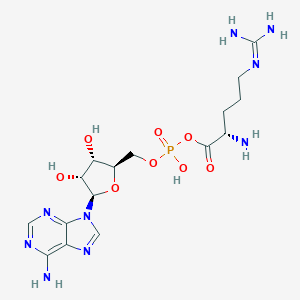

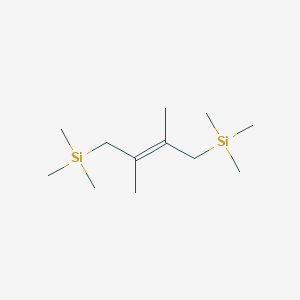

Molecular Formula |

C14H18O4 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

ethyl 2-[2-(2-ethoxy-2-oxoethyl)phenyl]acetate |

InChI |

InChI=1S/C14H18O4/c1-3-17-13(15)9-11-7-5-6-8-12(11)10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

GTHDFYARNWTZJG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1=CC=CC=C1CC(=O)OCC |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1CC(=O)OCC |

synonyms |

1,2-Benzenediacetic acid diethyl ester |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)

![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)